Molecular Weight Differentiation vs. Amino-Substituted Piperidine Analogs
The target compound's molecular weight is lower than that of amino-substituted analogs, which is a key advantage for meeting physicochemical property guidelines in drug discovery (e.g., Lipinski's Rule of Five). Specifically, 3-(3-Methylpiperidin-1-yl)butanoic acid has a molecular weight of 185.26 g/mol . In contrast, the analogous 2-amino-4-(3-methylpiperidin-1-yl)butanoic acid has a molecular weight of 200.28 g/mol . This represents a quantifiable difference of 15.02 g/mol, or approximately a 7.5% decrease.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 185.26 g/mol |
| Comparator Or Baseline | 2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid (200.28 g/mol) |
| Quantified Difference | Decrease of 15.02 g/mol (approximately 7.5% lower) |
| Conditions | Standard molecular weight calculation from molecular formula C10H19NO2 (Target) vs. C10H20N2O2 (Comparator) |
Why This Matters
Lower molecular weight generally correlates with improved membrane permeability and oral bioavailability, making it a more attractive starting point for medicinal chemistry campaigns.
